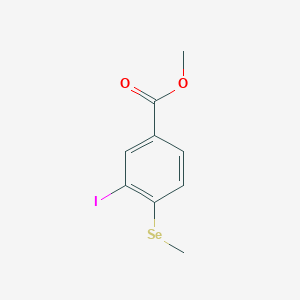

Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester

Description

Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester (IUPAC name: methyl 3-iodo-4-(methylselanyl)benzoate) is a substituted benzoic acid ester characterized by:

- Methylseleno (-SeCH₃) at the 4-position, a rare organoselenium group with distinct redox and electronic properties compared to sulfur analogs.

- Methyl ester at the carboxylate position, enhancing lipophilicity and influencing metabolic stability.

This compound’s structural uniqueness lies in the combination of iodine and selenium, which may confer specialized reactivity or biological activity.

Properties

CAS No. |

874764-42-8 |

|---|---|

Molecular Formula |

C9H9IO2Se |

Molecular Weight |

355.04 g/mol |

IUPAC Name |

methyl 3-iodo-4-methylselanylbenzoate |

InChI |

InChI=1S/C9H9IO2Se/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3 |

InChI Key |

HMUUONVLXFUDPP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[Se]C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester typically involves a multi-step process:

Selenation: The methylseleno group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the iodinated benzoic acid with a methylseleno reagent, such as methylselenol or a methylseleno anion source.

Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production methods for benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester can undergo various types of chemical reactions, including:

Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester has several scientific research applications:

Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving the biological activity of organoselenium compounds, which are known for their antioxidant properties.

Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester involves its interaction with molecular targets and pathways in biological systems. The methylseleno group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular redox status. This can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Selenium/Sulfur Groups

Methyl 3-Iodo-4-(Trifluoromethoxy)benzoate ()

- Structure : Iodo (3-position) and trifluoromethoxy (-OCF₃, 4-position).

- Key Differences: Trifluoromethoxy is strongly electron-withdrawing due to fluorine’s electronegativity, whereas methylseleno is mildly electron-donating. Molecular Weight: 346.042 g/mol (trifluoromethoxy) vs. estimated ~350–360 g/mol (methylseleno variant; selenium’s atomic mass > sulfur). Applications: Trifluoromethoxy groups are common in agrochemicals/pharmaceuticals for enhanced metabolic stability .

Benzoic Acid, 3-(Cyclopentyloxy)-4-(Methylthio)-, Methyl Ester ()

- Structure : Cyclopentyloxy (3-position) and methylthio (-SCH₃, 4-position).

- Key Differences: Methylthio vs. Methylseleno: Sulfur is less polarizable than selenium, leading to weaker nucleophilicity and redox activity. Synthesis: Methylthio derivatives are typically synthesized via thiolation or SNAr reactions, whereas selenium analogs may require selenolation with specialized reagents (e.g., NaHSe) .

Benzoic Acid, 3-Hydroxy-4-(Methylthio)-, Methyl Ester ()

- Structure : Hydroxyl (3-position) and methylthio (4-position).

- Key Differences: Hydroxyl introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the iodo-seleno compound. Reactivity: The hydroxyl group may undergo glycosylation (as in ) or oxidation, whereas the iodo-seleno derivative is more likely to participate in halogen or selenium-centered reactions .

Nitro Reduction and Esterification ()

- Amino Benzoic Esters: Synthesized via nitro group reduction (e.g., Fe/AcOH) followed by esterification.

- Comparison: The target compound may require iodination (e.g., I₂/HIO₃) and selenomethylation (e.g., CH₃SeNa) steps, which are less common than sulfur/thioether synthesis .

Direct Selenolation

- Selenium incorporation often demands stringent conditions (e.g., anhydrous, inert atmosphere) due to selenium’s toxicity and air sensitivity.

Physicochemical Properties

Biological Activity

Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester (CAS No. 874764-42-8) is an organic compound notable for its unique structural features, including iodine and methylseleno substituents. This compound has garnered interest in biological research due to its potential antioxidant properties and other biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₉H₉IO₂Se

- Molecular Weight : 292.1 g/mol

- IUPAC Name : Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester

Synthesis Methods

The synthesis of benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester typically involves:

- Selenation : The introduction of the methylseleno group via nucleophilic substitution.

- Esterification : The carboxyl group is esterified with methanol in the presence of an acid catalyst.

These methods can be adapted for industrial production, utilizing continuous flow reactors to enhance yield and purity.

Antioxidant Properties

Research indicates that compounds containing selenium exhibit significant antioxidant activity. The methylseleno group in benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester can participate in redox reactions that modulate cellular redox status. This interaction may lead to the formation of reactive selenium species that influence various signaling pathways related to cellular functions such as apoptosis and proliferation .

Case Studies

The mechanism underlying the biological activity of benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester involves its ability to undergo redox reactions. The selenium atom can form reactive species that modulate various cellular pathways involved in oxidative stress responses. This modulation can lead to protective effects against oxidative damage in cells .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzoic acid | C₇H₆O₂ | Antimicrobial, preservative |

| Benzoic acid, 3-iodo-, methyl ester | C₉H₉IO₂ | Potentially similar activities but lacks selenium |

| Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester | C₉H₉IO₂Se | Antioxidant properties; potential for enhanced biological activity due to selenium |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.